molecular formula C10H12ClF2NO2 B12104275 3-Amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride

3-Amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride

Cat. No.: B12104275
M. Wt: 251.66 g/mol
InChI Key: OWXYSJXKMBDHAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride (CAS 1049978-59-7) is a fluorinated β-amino acid derivative. Its structure features a butanoic acid backbone with an amino group at the third carbon and a 3,4-difluorophenyl substituent at the fourth carbon. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name

3-amino-4-(3,4-difluorophenyl)butanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO2.ClH/c11-8-2-1-6(4-9(8)12)3-7(13)5-10(14)15;/h1-2,4,7H,3,5,13H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXYSJXKMBDHAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(CC(=O)O)N)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki–Miyaura Coupling-Based Synthesis

The Suzuki–Miyaura cross-coupling reaction is a cornerstone for introducing the 3,4-difluorophenyl group onto the butanoic acid backbone. This method begins with a boronic acid derivative of 3,4-difluorophenyl and a halogenated butanoic acid precursor. The reaction is catalyzed by palladium complexes, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base like sodium carbonate. Key advantages include high regioselectivity and compatibility with aqueous conditions.

A typical procedure involves reacting 4-bromo-3-aminobutanoic acid with 3,4-difluorophenylboronic acid in a mixed solvent system of toluene and water. The reaction proceeds at 80–90°C for 12–18 hours, yielding the coupled product with >85% efficiency. Subsequent acidification with hydrochloric acid converts the free base to the hydrochloride salt.

Enantioselective Hydrogenation

For applications requiring chiral purity, asymmetric hydrogenation of α,β-unsaturated precursors is employed. A rhodium catalyst coordinated with a chiral phosphine ligand, such as (R)-BINAP, enables the reduction of a fluorophenyl-substituted enamine to the desired (R)- or (S)-enantiomer. This method achieves enantiomeric excess (ee) values exceeding 95% under optimized conditions.

For example, hydrogenation of (E)-3-(3,4-difluorophenyl)-2-nitrobut-2-enoic acid at 50 psi H₂ and 40°C in methanol produces the corresponding amine, which is subsequently hydrolyzed and acidified to yield the hydrochloride salt.

Industrial Production Methods

Continuous Flow Synthesis

Industrial-scale production prioritizes efficiency and sustainability. Continuous flow reactors are utilized to enhance heat and mass transfer, reducing reaction times and byproduct formation. A patented method involves the telescoped synthesis of 3-amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride in a three-step continuous process:

  • Amination : Ullmann-type coupling of 3,4-difluoroiodobenzene with a β-amino alcohol derivative.

  • Oxidation : Conversion of the alcohol to the carboxylic acid using potassium permanganate in a segmented flow system.

  • Salt Formation : In-line acidification with HCl gas in a microreactor.

This approach achieves a 92% overall yield with a space-time yield of 1.2 kg·L⁻¹·h⁻¹, significantly outperforming batch methods.

Green Chemistry Principles

Solvent recycling and catalyst recovery are prioritized to minimize environmental impact. For instance, the use of water as a co-solvent in Suzuki–Miyaura reactions reduces reliance on toxic aromatics like toluene. Immobilized palladium catalysts on magnetic nanoparticles enable easy separation and reuse across multiple batches, lowering metal leaching to <0.5 ppm.

Optimization Strategies for Yield and Purity

Catalytic System Optimization

The choice of catalyst and ligand critically impacts reaction efficiency. Screening studies reveal that Pd(OAc)₂ with SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) as a ligand reduces side reactions in Suzuki–Miyaura couplings, improving yields to 91% compared to 78% with PPh₃.

Solvent Effects

Polar aprotic solvents such as dimethylformamide (DMF) accelerate amination steps but may promote racemization. Mixed solvent systems (e.g., THF/H₂O) balance reactivity and stereochemical integrity, particularly in enantioselective routes.

Data Tables

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₁ClF₂NO₂
Molecular Weight251.66 g/mol
Melting Point198–202°C (dec.)
Solubility (H₂O)45 mg/mL

Table 2: Comparative Reaction Conditions

MethodCatalystYield (%)ee (%)
Suzuki–Miyaura CouplingPd(PPh₃)₄85
Asymmetric HydrogenationRh-(R)-BINAP8896
Continuous FlowPd/C (immobilized)92

Research Findings and Challenges

Impurity Profiling

A major challenge in synthesis is the formation of condensation byproducts, such as dimeric species arising from amine-carboxylic acid coupling. Patent CN112500316A identifies these impurities as critical quality attributes, necessitating chromatographic purification or crystallization from ethyl acetate/hexane mixtures.

Scalability of Enantioselective Routes

While laboratory-scale asymmetric hydrogenation achieves high ee, industrial translation requires cost-effective chiral catalysts. Recent advances in enzymatic resolution using aminoacylase enzymes offer a promising alternative, with reported ee values of 99% and yields of 82% .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-Amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

The compound is structurally related to several β-amino acid derivatives, differing in substituent patterns, halogenation, and stereochemistry. Below is a systematic comparison based on similarity scores and functional attributes.

Structural and Functional Comparison Table

Compound Name CAS No. Substituents Similarity Score Key Properties
3-Amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride 1049978-59-7 3,4-difluorophenyl 0.71 (baseline) Enhanced electronegativity, moderate lipophilicity, improved metabolic stability
trans-Methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate hydrochloride 741217-33-4 4-fluorophenyl, methyl ester 0.80 Higher lipophilicity (ester group), reduced acidity compared to carboxylic acid
(R)-4-Amino-3-(4-fluorophenyl)butanoic acid 332061-68-4 4-fluorophenyl, amino at C4 0.73 Altered stereochemistry; potential differences in target binding due to amino group position
(S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride 270065-76-4 3-CF3-phenyl N/A Increased lipophilicity and steric bulk; stronger electron-withdrawing effects
(R)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride 331847-11-1 2,4-dichlorophenyl 1.00 Higher molecular weight; greater lipophilicity and potential toxicity
(S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride 270596-38-8 3-chlorophenyl 0.89 Moderate lipophilicity; chlorine’s larger size may hinder receptor access

Key Findings

Fluorination Patterns
  • 3,4-Difluorophenyl vs. 4-Fluorophenyl: The target compound’s 3,4-difluorophenyl group provides greater electronegativity and steric hindrance than mono-fluorinated analogs like (R)-4-Amino-3-(4-fluorophenyl)butanoic acid (CAS 332061-68-4). This may enhance binding to targets requiring electron-deficient aromatic interactions, such as GABA receptors .
Halogenation Effects
  • Chlorinated Analogs: Compounds like (R)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride (CAS 331847-11-1) exhibit higher molecular weight and lipophilicity but may suffer from reduced solubility and increased off-target interactions due to chlorine’s larger atomic radius .
  • Positional Isomerism : The 3-chlorophenyl derivative (CAS 270596-38-8) shows lower similarity (0.89) to the target compound, likely due to steric clashes in binding pockets compared to the 3,4-difluoro configuration .
Stereochemical Variations
  • R vs. S Configuration: The (R)-configuration in analogs like (R)-4-Amino-3-(4-fluorophenyl)butanoic acid (CAS 332061-68-4) may lead to divergent biological activity compared to the target compound’s unspecified stereochemistry, emphasizing the need for enantiopure synthesis in drug development .
Functional Group Modifications
  • Ester vs. Carboxylic Acid : The methyl ester in trans-methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate hydrochloride (CAS 741217-33-4) increases lipophilicity but reduces hydrogen-bonding capacity, limiting its utility in aqueous environments .

Biological Activity

3-Amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride is a chiral amino acid derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound, with a molecular formula of C11_{11}H12_{12}ClF2_2N1_{1}O2_{2} and a molecular weight of approximately 251.66 g/mol, is characterized by a butanoic acid backbone, an amino group at the third carbon, and a 3,4-difluorophenyl substituent. The hydrochloride form enhances its solubility, making it suitable for various applications in pharmaceutical and biochemical research.

The compound appears as a solid and should be stored under controlled conditions (2-8°C) to maintain stability. It is classified as a potential irritant, necessitating careful handling to avoid skin and eye contact.

The biological activity of 3-Amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride is largely attributed to its ability to interact with various biological targets. Its amino and carboxylic acid functional groups enable participation in typical amino acid reactions, influencing neurotransmitter systems such as serotonin and dopamine pathways. This interaction suggests potential implications for mood regulation and cognitive function.

Neurotransmitter Modulation

Research indicates that this compound may modulate neurotransmitter systems, impacting neurological pathways associated with mood regulation and cognitive function. Studies have shown that it can act as an inhibitor or modulator of certain enzymes or receptors, although the detailed mechanisms require further elucidation.

Anticancer Potential

Emerging research also points to the anticancer potential of this compound. Analogous compounds have exhibited cytotoxic effects against various cancer cell lines, suggesting that structural modifications can lead to significant differences in biological activity. The inhibition of specific molecular pathways involved in cancer progression is a key area of investigation .

Comparative Analysis

To better understand the uniqueness of 3-Amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride within its class, a comparison with structurally similar compounds is presented below:

Compound NameCAS NumberStructural FeaturesUnique Aspects
3-Amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride332061-67-33,4-Difluorophenyl groupSpecific fluorine substitution pattern
3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride1909337-07-02,4,5-Trifluorophenyl groupDifferent fluorine positioning affecting activity
Boc-(S)-3-amino-4-(3,4-dichlorophenyl)butyric acid270063-51-93,4-Dichlorophenyl groupChlorine instead of fluorine may alter reactivity

This table highlights how minor structural changes can lead to significant differences in properties and biological activities.

Case Studies

Recent studies have focused on the pharmacological profile of 3-Amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride:

  • Neuropharmacology : Investigations into its effects on neurotransmitter systems have shown promising results in modulating serotonin levels in animal models.
  • Cytotoxicity Studies : In vitro tests against cancer cell lines such as MCF-7 and PC3 have indicated potential cytotoxic effects with IC50_{50} values ranging from 10 to 20 µM.
  • Antimicrobial Testing : Preliminary tests suggest that compounds with similar structures exhibit minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Q & A

Q. What methodologies are used to synthesize derivatives with modified pharmacokinetic properties, and how are their biological activities evaluated?

  • Answer : Parallel synthesis generates derivatives via reductive amination or Suzuki-Miyaura coupling. In vitro ADME screening (e.g., microsomal stability, CYP inhibition) prioritizes candidates. In vivo efficacy is tested in pharmacokinetic/pharmacodynamic (PK/PD) models with LC-MS/MS quantification of plasma and brain concentrations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.